molecular formula C26H31P B13800662 Octylidenetriphenylphosphorane CAS No. 80625-78-1

Octylidenetriphenylphosphorane

Cat. No.: B13800662
CAS No.: 80625-78-1
M. Wt: 374.5 g/mol
InChI Key: WGQDYKWQUXNHAJ-UHFFFAOYSA-N
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Description

Octylidenetriphenylphosphorane is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to three phenyl groups and an octylidene group. This compound is of significant interest in organic synthesis due to its unique reactivity and versatility in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: Octylidenetriphenylphosphorane can be synthesized through the Wittig reaction, which involves the reaction of triphenylphosphine with an octyl halide to form the corresponding phosphonium salt. This salt is then treated with a strong base, such as sodium hydride, to generate the ylide, which subsequently reacts with a carbonyl compound to form the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: Octylidenetriphenylphosphorane undergoes various types of reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.

Major Products: The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Octylidenetriphenylphosphorane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of octylidenetriphenylphosphorane involves the formation of a ylide intermediate, which reacts with carbonyl compounds to form alkenes. This process is facilitated by the nucleophilic attack of the ylide on the electrophilic carbonyl carbon, followed by the elimination of triphenylphosphine oxide . The molecular targets and pathways involved in these reactions are primarily centered around the carbonyl group of the reactants.

Comparison with Similar Compounds

    Triphenylphosphine: A widely used reagent in organic synthesis, particularly in the Wittig reaction.

    Tributylphosphine: Another organophosphorus compound with similar reactivity but different steric and electronic properties.

    Trimethylphosphine: Known for its use in various catalytic processes.

Uniqueness: Octylidenetriphenylphosphorane is unique due to its specific structure, which imparts distinct reactivity and selectivity in chemical reactions. Its ability to form stable ylides and participate in a wide range of transformations makes it a valuable tool in synthetic chemistry .

Properties

CAS No.

80625-78-1

Molecular Formula

C26H31P

Molecular Weight

374.5 g/mol

IUPAC Name

octylidene(triphenyl)-λ5-phosphane

InChI

InChI=1S/C26H31P/c1-2-3-4-5-6-16-23-27(24-17-10-7-11-18-24,25-19-12-8-13-20-25)26-21-14-9-15-22-26/h7-15,17-23H,2-6,16H2,1H3

InChI Key

WGQDYKWQUXNHAJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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